molecular formula C41H38N4O16-8 B1264948 Precorrin-1(8-)

Precorrin-1(8-)

Cat. No.: B1264948
M. Wt: 842.8 g/mol
InChI Key: CJLVUWULFKHGFB-NZCAJUPMSA-F
Attention: For research use only. Not for human or veterinary use.
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Description

Precorrin-1(8-) is a crucial enzymatic intermediate in the complex, multi-step biosynthetic pathway of vitamin B12 (cobalamin). The biosynthesis of vitamin B12 involves numerous enzymatic steps and is found exclusively in prokaryotes, with both aerobic and anaerobic pathways identified . Precorrin-1(8-) represents an early stage in the construction of the corrin macrocycle, the complex carbon framework that characterizes vitamin B12 and related cobamides. Research into intermediates like Precorrin-1(8-) is vital for elucidating the intricate enzymology and reaction mechanisms, including methylations, ring contractions, and rearrangements, that nature employs to build this essential molecule . Studying these intermediates and their corresponding enzymes, such as the various precorrin methyltransferases, provides fundamental insights into microbial metabolism and enzyme evolution . Consequently, Precorrin-1(8-) is an invaluable tool for researchers in the fields of natural product biosynthesis, enzymology, and microbiology, aiding in the exploration of one of the most sophisticated biosynthetic pathways known. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C41H38N4O16-8

Molecular Weight

842.8 g/mol

IUPAC Name

3-[(2S,3S,4Z)-8,12,17-tris(2-carboxylatoethyl)-3,7,13,18-tetrakis(carboxylatomethyl)-3-methyl-10,15,20,22,23,24-hexahydro-2H-porphyrin-2-yl]propanoate

InChI

InChI=1S/C41H46N4O16/c1-41(17-40(60)61)24(5-9-36(52)53)31-15-29-22(11-38(56)57)19(3-7-34(48)49)27(43-29)14-28-21(10-37(54)55)18(2-6-33(46)47)25(42-28)13-26-20(4-8-35(50)51)23(12-39(58)59)30(44-26)16-32(41)45-31/h16,24,42-44H,2-15,17H2,1H3,(H,46,47)(H,48,49)(H,50,51)(H,52,53)(H,54,55)(H,56,57)(H,58,59)(H,60,61)/p-8/b32-16-/t24-,41+/m1/s1

InChI Key

CJLVUWULFKHGFB-NZCAJUPMSA-F

Isomeric SMILES

C[C@@]\1([C@@H](C2=N/C1=C\C3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(C2)N5)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-]

Canonical SMILES

CC1(C(C2=NC1=CC3=C(C(=C(N3)CC4=C(C(=C(N4)CC5=C(C(=C(C2)N5)CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CCC(=O)[O-])CC(=O)[O-])CCC(=O)[O-])CC(=O)[O-]

Origin of Product

United States

Enzymology of Precorrin 1 8 Formation

The synthesis of Precorrin-1(8-) is the initial step in a series of reactions that lead to the formation of various modified tetrapyrroles. ebi.ac.ukuniprot.org This process is governed by the enzyme Uroporphyrinogen-III C-methyltransferase, also known as SUMT. ebi.ac.ukdrugbank.comwikipedia.org

Uroporphyrinogen-III C-Methyltransferase (SUMT; EC 2.1.1.107) Catalysis.ebi.ac.ukdrugbank.comwikipedia.orgportlandpress.comnih.govrcsb.orgasm.org

Uroporphyrinogen III + 2 S-adenosyl-L-methionine → Precorrin-2 (B1239101) + 2 S-adenosyl-L-homocysteine. wikipedia.orguniprot.org

The catalytic process commences with the binding of the methyl donor, S-adenosyl-L-methionine (SAM), to the active site of SUMT. nih.gov Subsequently, the tetrapyrrole substrate, uroporphyrinogen III, binds. researchgate.net The enzyme then facilitates the transfer of the methyl group from SAM to the C-2 carbon of the uroporphyrinogen III macrocycle. portlandpress.comresearchgate.net This initial methylation results in the formation of the monomethylated intermediate, Precorrin-1 (B1246784). researchgate.net In vitro studies have suggested that Precorrin-1 is released from the enzyme before the second methylation at C-7 occurs to form Precorrin-2. researchgate.netnih.gov

SUMT exhibits a high degree of specificity for its substrates. The primary tetrapyrrole substrate is uroporphyrinogen III. uniprot.org Notably, the oxidized form, uroporphyrin III, and other related structures like factor I (a chlorin) are not recognized as substrates by the enzyme. drugbank.comuniprot.org The methyl donor is exclusively S-adenosyl-L-methionine (SAM). nih.gov Site-directed mutagenesis studies have identified several amino acid residues critical for SAM binding. Variants such as D47N and L49A were found to bind SAM, whereas F106A, T130A, Y183A, and M184A mutants lost this ability, severely impairing their catalytic function. nih.gov

Kinetic Characterization and Regulatory Aspects of Uroporphyrinogen-III C-Methyltransferase Activity.researchgate.netnih.gov

The activity of SUMT is subject to regulation by its products and substrates, a common feature for enzymes at metabolic branch points. researchgate.netuniprot.org

S-adenosyl-L-homocysteine (SAH), the by-product of the methylation reaction, acts as a potent competitive inhibitor of SUMT. uniprot.orgnih.gov It competes with the methyl donor, SAM, for binding to the enzyme's active site. uniprot.orgvaia.com This inhibition is a feedback mechanism that can regulate the flow of metabolites through the pathway. nih.govlibretexts.org Allosteric inhibitors, in general, bind to a site other than the active site, inducing a conformational change that reduces the enzyme's activity. vaia.comkhanacademy.org

SUMT from some organisms, such as Sinorhizobium meliloti (previously identified as Pseudomonas denitrificans), exhibits substrate inhibition at concentrations of uroporphyrinogen III above 2 µM. uniprot.org This property may serve as a regulatory mechanism to control the biosynthesis of cobalamin. uniprot.org However, this is not a universal characteristic, as the SUMT from Methanobacterium ivanovii and Paracoccus pantotrophus does not show substrate inhibition even at concentrations up to 20 µM. researchgate.netnih.govasm.orguniprot.org

Table 1: Kinetic Parameters of Uroporphyrinogen-III C-Methyltransferase from Different Organisms

OrganismKm for Uroporphyrinogen III (µM)Km for S-adenosyl-L-methionine (µM)Turnover Number (h-1)Optimum pHSubstrate Inhibition
Pseudomonas denitrificans1.0 nih.gov6.3 uniprot.orgnih.gov38 nih.gov7.7 nih.govYes, >2 µM uniprot.org
Methanobacterium ivanovii0.052 nih.govasm.orguniprot.orgNot reportedNot reportedNot reportedNo, up to 20 µM nih.govasm.orguniprot.org
Pseudomonas aeruginosa (NirE)Not reportedNot reportedNot reportedNot reportedYes, >17 µM uea.ac.uk

Kinetic Characterization and Regulatory Aspects of Uroporphyrinogen-III C-Methyltransferase Activity

Allosteric and Competitive Inhibition by S-Adenosylhomocysteine (SAH)

Biochemical Characterization of Precorrin-1(8-) as a Monomethylated Enzyme Product

Precorrin-1 is the direct, monomethylated product of the initial reaction catalyzed by SUMT. researchgate.net It is a tetrapyrrole, a class of compounds characterized by four pyrrole (B145914) rings linked by one-carbon units. ymdb.caecmdb.ca Specifically, it is the result of the addition of a single methyl group to the C-2 position of the uroporphyrinogen III macrocycle. portlandpress.com While it is an intermediate that is further methylated to Precorrin-2, in vitro experiments have demonstrated that it is released from the enzyme before the second methylation occurs. researchgate.netnih.gov This release allows for its characterization as a distinct biochemical entity in the pathway. researchgate.net Mutagenesis studies resulting in SUMT variants like D47N and L49A, which are deficient in producing Precorrin-2, have been shown to accumulate significant amounts of Precorrin-1, further confirming its role as a discrete intermediate. nih.govrcsb.org

Genetic and Molecular Regulation of Precorrin 1 8 Biosynthesis

Identification and Characterization of Genes Encoding Uroporphyrinogen-III C-Methyltransferases (e.g., cobA, cysG, met1p, sirA homologs)

The enzyme responsible for the conversion of uroporphyrinogen III to Precorrin-1 (B1246784) and subsequently to precorrin-2 (B1239101) is encoded by a variety of homologous genes across different organisms. asm.orgxray.cznih.govexpasy.orgnih.govenzyme-database.org These genes, while sharing a common ancestral origin, have evolved to function within different metabolic contexts and exhibit a range of molecular architectures. Key examples include cobA, cysG, met1p, and sirA. asm.orgnih.govnih.govyeastgenome.org

The cobA gene, primarily associated with cobalamin (vitamin B12) biosynthesis, has been extensively studied in organisms like Pseudomonas denitrificans and Propionibacterium freudenreichii. asm.orgrcsb.orgdrugbank.com In P. denitrificans, the CobA protein is a homodimer with a subunit molecular weight of approximately 30 kDa. nih.gov It catalyzes the two sequential methylation steps leading to precorrin-2. drugbank.comnih.gov Structural analysis of the P. denitrificans CobA has provided insights into its active site and the roles of specific amino acid residues in substrate binding and catalysis. rcsb.org For instance, mutagenesis studies have shown that certain residues are critical for binding the co-substrate S-adenosyl-L-methionine (SAM) and for the progression of the methylation reactions. rcsb.org The cobA gene from the thermophile Geobacillus stearothermophilus has also been characterized, and its expression in E. coli was shown to confer resistance to potassium tellurite (B1196480). nih.gov

The cysG gene in Escherichia coli and Salmonella typhimurium presents a fascinating case of enzyme multifunctionality. asm.orgxray.cznih.gov The CysG protein is a larger molecule (around 52 kDa) that not only possesses the uroporphyrinogen-III C-methyltransferase activity but also catalyzes the subsequent dehydrogenation and ferrochelation steps required for siroheme (B1205354) synthesis. nih.govnih.govportlandpress.com Gene dissection studies have revealed that the C-terminal domain of CysG (termed CysGA) is responsible for the methyltransferase activity, homologous to CobA, while the N-terminal domain (CysGB) carries out the dehydrogenase and ferrochelatase functions. nih.govportlandpress.com This fusion of activities into a single polypeptide provides an efficient mechanism for channeling the substrate through the pathway. nih.gov

In the yeast Saccharomyces cerevisiae, the met1p gene product is the uroporphyrinogen-III C-methyltransferase involved in siroheme biosynthesis, which is essential for sulfite (B76179) reductase activity and, consequently, methionine biosynthesis. yeastgenome.orgebi.ac.uk The Met1p protein is significantly larger than monofunctional bacterial SUMTs, with a notable N-terminal region that shows no significant homology to other known proteins and whose function remains unknown. yeastgenome.org The C-terminal region, however, displays clear homology to bacterial CobA and the CysG methyltransferase domain. yeastgenome.org

In Bacillus megaterium, the biosynthesis of siroheme involves three separate monofunctional enzymes encoded by the sir operon. nih.govnih.gov The sirA gene encodes the uroporphyrinogen-III C-methyltransferase, which converts uroporphyrinogen III into precorrin-2. nih.gov This is followed by the action of SirC (dehydrogenase) and SirB (ferrochelatase). nih.gov This modular organization contrasts with the fused system seen in E. coli's CysG. portlandpress.com

Homologs of these genes have been identified in a wide range of organisms, including archaea, other bacteria, and plants. epfl.chnih.govd-nb.infoportlandpress.com For example, a cDNA clone from maize, pZmSUMT1, was shown to encode a functional SUMT that could complement an E. colicysG mutant. nih.gov In Arabidopsis thaliana, the UPM1 gene encodes a SUMT orthologous to SirA. portlandpress.com

Table 1: Characteristics of Key Uroporphyrinogen-III C-Methyltransferase Homologs

Gene Organism Primary Function Protein Structure Key Features
cobA Pseudomonas denitrificans Cobalamin biosynthesis Homodimer (~30 kDa subunit) Monofunctional methyltransferase. nih.gov
cysG Escherichia coli Siroheme biosynthesis Multifunctional monomer (~52 kDa) Fused methyltransferase (C-term) and dehydrogenase/ferrochelatase (N-term) domains. nih.govportlandpress.com
met1p Saccharomyces cerevisiae Siroheme biosynthesis Monomer (~65 kDa) Large N-terminal domain of unknown function; C-terminal catalytic domain. yeastgenome.org
sirA Bacillus megaterium Siroheme biosynthesis Monofunctional Part of the sir operon with separate dehydrogenase and ferrochelatase enzymes. nih.gov
UPM1 Arabidopsis thaliana Siroheme biosynthesis Likely monofunctional Ortholog of sirA. portlandpress.com

Transcriptional and Post-Transcriptional Control of Precorrin-1(8-) Pathway Enzyme Expression

The expression of genes encoding uroporphyrinogen-III C-methyltransferases is tightly regulated to meet the cell's demand for siroheme and cobalamin, while avoiding the accumulation of potentially toxic tetrapyrrole intermediates. This regulation occurs at both the transcriptional and post-transcriptional levels. nih.govwikipedia.orgnih.govslideshare.net

Transcriptional regulation often involves the response to environmental cues and metabolic status. In maize, for instance, the expression of the ZmSUMT1 gene is rapidly induced in both roots and leaves upon the addition of nitrate (B79036). nih.gov This co-regulation with other nitrate assimilation genes, such as those for nitrate reductase and nitrite (B80452) reductase, ensures that the siroheme cofactor is available for the newly synthesized nitrite reductase. nih.gov Similarly, in Arabidopsis thaliana, the expression of UPM1 is induced by nitrate. nih.gov In the bacterium Salmonella typhimurium, the cob operon, which includes genes for cobalamin biosynthesis, is transcriptionally regulated by factors such as the redox state of the cell and the presence of adenosylcobalamin. harvard.edu

Post-transcriptional regulation provides another layer of control. A prominent mechanism is the use of riboswitches , which are structured non-coding RNA domains typically found in the 5' untranslated regions (5'-UTRs) of messenger RNA (mRNA). mdpi.com These riboswitches can directly bind to small molecule metabolites, such as cobalamin or its precursors, and in doing so, alter their secondary structure. This conformational change can then lead to either the termination of transcription or the inhibition of translation initiation. mdpi.compnas.org For example, the biosynthesis of cobalamin in many bacteria is regulated by a B12-riboswitch that senses the intracellular concentration of the vitamin and modulates the expression of the biosynthetic and transport genes accordingly. mdpi.com This allows the cell to efficiently shut down the energetically expensive production of cobalamin when it is readily available from the environment.

Another level of post-transcriptional control is mediated by RNA-binding proteins (RBPs) that can influence mRNA stability, splicing, and translation. wikipedia.orgmednexus.org While specific examples directly targeting SUMT mRNA are less characterized, this is a widespread mechanism for gene regulation in eukaryotes.

Finally, enzyme activity itself can be regulated. The CobA protein from P. denitrificans exhibits substrate inhibition at high concentrations of uroporphyrinogen III, a property that may play a role in regulating the flux of intermediates through the branched tetrapyrrole pathway. nih.govresearchgate.net

Comparative Genomics and Phylogenetic Analysis of Precorrin-1(8-) Biosynthetic Enzymes Across Domains of Life

Comparative genomics and phylogenetic analyses have revealed the widespread distribution and deep evolutionary roots of uroporphyrinogen-III C-methyltransferases. These enzymes are found in all three domains of life—Bacteria, Archaea, and Eukarya—highlighting their ancient origin and fundamental importance. plos.orgresearchgate.net

Phylogenetic trees constructed from the amino acid sequences of SUMT homologs show distinct clades that often correspond to their metabolic roles (e.g., siroheme vs. cobalamin synthesis) and organismal lineage. nih.govresearchgate.net For example, phylogenetic analysis of the plant enzymes UPM1 (a SUMT) and SIRB (sirohydrochlorin ferrochelatase) shows that they are highly conserved among algae, bryophytes, and vascular plants. nih.gov This conservation underscores their essential role, as knockout mutants for either gene are embryo-lethal in Arabidopsis. nih.gov

Interestingly, phylogenetic studies have also uncovered instances of horizontal gene transfer (HGT). A notable example is the discovery of a uroporphyrinogen III methyltransferase gene in oomycetes (water molds) that shows a clear cyanobacterial ancestry. researchgate.net This suggests that an ancient transfer event from a cyanobacterium to a eukaryotic ancestor contributed to the evolution of this pathway in certain eukaryotic lineages.

Comparative genomic analyses of prokaryotic genomes have been instrumental in identifying the full complement of genes required for cobalamin biosynthesis and in predicting which organisms are capable of de novo synthesis versus those that must acquire the vitamin from their environment. plos.org These studies reveal that while the core pathway is conserved, there is considerable variation in the gene content and operon structure among different species. plos.org For instance, the phyletic vectors (patterns of presence and absence of genes across genomes) for different enzymes in the cobalamin pathway can vary significantly, suggesting a modular evolution of the pathway. plos.org

The distribution of monofunctional versus multifunctional SUMTs also provides evolutionary insights. While organisms like Bacillus and plants utilize separate, monofunctional enzymes for the steps of siroheme synthesis, others like E. coli have evolved a fused, multifunctional CysG protein. nih.govportlandpress.comportlandpress.com This suggests different evolutionary pressures and solutions for achieving the same metabolic outcome.

Evolutionary Trajectories of C-Methyltransferase Functionality and Enzyme Fusion Events

The evolution of uroporphyrinogen-III C-methyltransferases has been shaped by two major themes: the diversification of function and the occurrence of gene fusion and fission events.

The ancestral SUMT was likely a monofunctional enzyme. Over time, this catalytic domain has been incorporated into larger, multifunctional proteins through gene fusion events. The most prominent example is the cysG gene in E. coli and S. enterica, which represents a fusion of a SUMT domain with a dehydrogenase and a ferrochelatase domain. nih.govportlandpress.com This creates a metabolic "super-enzyme" that efficiently channels the intermediates from uroporphyrinogen III to siroheme. nih.gov Another example of a fusion event is found in the sulfate-reducing bacterium Desulfovibrio vulgaris, where the uroporphyrinogen-III C-methyltransferase (cobA) is fused to the uroporphyrinogen-III synthase (hemD). portlandpress.comresearchgate.net This HemD-CobA fusion protein directly converts hydroxymethylbilane (B3061235) to precorrin-2, bypassing the release of the uroporphyrinogen III intermediate. nih.govresearchgate.net The evolutionary advantage of such fusions is likely an increased catalytic efficiency and the prevention of intermediate diffusion away from the enzyme complex. portlandpress.comnih.gov

Conversely, the evolution of C-methyltransferases has also involved the development of strict substrate specificity, leading to monofunctional enzymes. A study on quinone C-methyltransferases revealed that while many prokaryotic enzymes are bifunctional, the homologous enzymes in cyanobacteria and plant plastids have evolved to be strictly monofunctional. researchgate.netoup.com This specialization was driven by the need to avoid the synthesis of a cytotoxic methylated variant of plastoquinone. researchgate.netoup.com This principle of evolving specificity to prevent undesirable side reactions is likely a recurring theme in the evolution of methyltransferases, including those involved in Precorrin-1(8-) biosynthesis.

The evolution of new enzymatic functions can also arise from catalytic promiscuity, where an enzyme can catalyze a secondary reaction at a low rate. This promiscuity can serve as a starting point for the evolution of a new, more efficient enzyme through gene duplication and subsequent mutation. oup.com The diversification of the SUMT family into enzymes specialized for siroheme, cobalamin, and other modified tetrapyrrole pathways is a testament to these evolutionary processes. Furthermore, directed evolution experiments in the laboratory have shown that the substrate specificity of C-methyltransferases can be altered and improved through targeted mutagenesis, mimicking the natural evolutionary process. rsc.orgrsc.org

Structural Biology of Enzymes Catalyzing Precorrin 1 8 Formation

High-Resolution Structural Determination of Uroporphyrinogen-III C-Methyltransferases (e.g., X-ray Crystallography, Cryo-EM)

The three-dimensional architecture of SUMT enzymes from various organisms has been elucidated primarily through X-ray crystallography, providing high-resolution insights into their function. These structural studies have been pivotal in understanding the enzyme's catalytic mechanism.

A significant breakthrough was the determination of the crystal structure of NirE, a SUMT from Pseudomonas aeruginosa, at 2.0 Å resolution. This structure was uniquely captured in a complex with both its substrate, uroporphyrinogen III, and the by-product SAH, representing the first enzyme-substrate complex for this class of methyltransferases. While cryo-electron microscopy (Cryo-EM) is a powerful tool for structural biology, X-ray crystallography has been the principal technique for determining the high-resolution structures of SUMT enzymes to date.

Enzyme (Organism)TechniqueResolutionPDB CodeKey FindingsReference
SUMT (Pseudomonas denitrificans)X-ray Crystallography2.7 Å1S4DOverall topology similar to CysG and CbiF; SAH bound in the active site. nih.gov
SUMT (Thermus thermophilus)X-ray Crystallography2.0 Å1VE2 / 2YBODimeric structure with two domains per monomer; represents a 'closed' conformation.
NirE (SUMT) (Pseudomonas aeruginosa)X-ray Crystallography2.0 Å3P7CFirst enzyme-substrate complex structure, showing Uro'gen III and SAH bound.

Detailed Analysis of Active Site Architecture and Identification of Catalytic Residues Critical for Precorrin-1(8-) Synthesis

The active site of SUMT is located at the interface of its two domains, where the cofactor SAM and the substrate uroporphyrinogen III bind. Structural and mutagenesis studies have identified several key amino acid residues that are critical for the synthesis of Precorrin-1(8-).

In P. aeruginosa NirE, the structure of the enzyme-substrate complex revealed that three arginine residues, a histidine, and a methionine are involved in coordinating the uroporphyrinogen III substrate. Site-directed mutagenesis experiments identified Arg-111, Glu-114, and Arg-149 as being directly involved in the catalytic process. A proposed mechanism suggests that the reaction is initiated by an arginine residue (Arg-111) acting as a base to abstract a proton from the C-20 position of the substrate, facilitating the first methylation at C-2 to form Precorrin-1(8-).

Mutagenesis studies on the P. denitrificans SUMT provided further insights. nih.gov Variants D47N and L49A were still capable of binding SAM and produced significant amounts of Precorrin-1(8-), but their ability to synthesize the second product, precorrin-2 (B1239101), was severely limited. nih.gov This finding highlights the distinct requirements for the two separate methylation steps. Other mutations at positions F106, T130, Y183, and M184 resulted in enzymes that were largely inactive, underscoring their importance in either cofactor binding or catalysis. nih.gov

EnzymeResidueProposed FunctionReference
NirE (P. aeruginosa)Arg-111Acts as a catalytic base, initiating the methylation at C-2.
NirE (P. aeruginosa)Glu-114Involved in catalysis, likely for correct positioning of catalytic residues.
NirE (P. aeruginosa)Arg-149Involved in catalysis and substrate binding.
SUMT (P. denitrificans)Asp-47Critical for the second methylation step (precorrin-2 synthesis). nih.gov
SUMT (P. denitrificans)Leu-49Important for the second methylation step (precorrin-2 synthesis). nih.gov
SUMT (P. denitrificans)Phe-106, Tyr-183, Met-184Essential for overall enzyme activity, likely involved in SAM binding. nih.gov

Structural Basis for Substrate Recognition (Uroporphyrinogen III) and Product Release (Precorrin-1(8-))

The recognition of the large, flexible uroporphyrinogen III substrate is achieved through a network of interactions within the SUMT active site. The negatively charged acetate (B1210297) and propionate (B1217596) side chains of the substrate are key features for recognition, with positively charged arginine residues in the active site playing an essential role in binding.

The crystal structure of the NirE-substrate complex shows the uroporphyrinogen III molecule adopting a "puckered" conformation, binding on top of the SAH molecule. This specific orientation positions the C-2 atom of the substrate for the methyl transfer from SAM.

A crucial aspect of the catalytic cycle is the release of the intermediate product, Precorrin-1(8-). In vitro studies with SUMT from P. denitrificans suggested that the monomethylated Precorrin-1(8-) is released from the enzyme before the second methylation occurs to form precorrin-2. This hypothesis is supported by structural data and mechanistic proposals. After the first methyl transfer, both Precorrin-1(8-) and the by-product SAH are thought to be released from the active site. For the second methylation to occur, a new molecule of SAM and the Precorrin-1(8-) substrate must re-bind to the enzyme. This release-and-rebind mechanism is a distinguishing feature of the SUMT-catalyzed reaction.

Investigating Conformational Dynamics and Allosteric Sites in Uroporphyrinogen-III C-Methyltransferases

The catalytic cycle of SUMT likely involves significant conformational changes. Evidence for this comes from the comparison of different SUMT structures. The structure of SUMT from Thermus thermophilus revealed a "closed" form, where a flexible loop restricts access to the active site. This contrasts with other related enzyme structures that show a more open and exposed active site. This suggests that dynamic movements, such as the opening and closing of this loop, are integral to the binding of substrates and the release of products. Such dynamics are observed in other tetrapyrrole-modifying enzymes, which undergo large structural changes during their catalytic cycles.

In terms of regulation, SUMT from P. denitrificans exhibits substrate inhibition at concentrations of uroporphyrinogen III above 2 µM. uniprot.org This property may serve as a physiological control mechanism to regulate the flow of metabolites into the vitamin B12 pathway. While this indicates a form of regulation by the substrate, there is currently no definitive structural evidence for a classical allosteric site—a binding site distinct from the active site where a modulator can bind to influence enzyme activity. The observed substrate inhibition could be due to substrate binding at the active site in a non-productive manner at high concentrations or to a yet-unidentified secondary binding site.

Advanced Research Methodologies for Precorrin 1 8 Study

Isotopic Labeling Strategies for Tracing Carbon and Nitrogen Flux in Precorrin-1(8-) Biosynthesis

Isotopic labeling is a powerful technique used to trace the metabolic fate of atoms through a biosynthetic pathway. By introducing atoms with a heavier, stable isotope (e.g., ¹³C or ¹⁵N) into precursor molecules, researchers can follow their incorporation into downstream intermediates and final products, providing invaluable insights into reaction mechanisms and metabolic flux.

Application of Stable Isotope-Labeled Precursors

The biosynthesis of Precorrin-1(8-) begins with the methylation of uroporphyrinogen III. To study this and subsequent steps, researchers employ precursors enriched with stable isotopes.

[¹³C-methyl] S-Adenosyl-L-Methionine (SAM) : SAM is the universal methyl group donor in a vast number of biological reactions, including the formation of Precorrin-1(8-). By using SAM with a ¹³C-labeled methyl group, the origin and transfer of this specific carbon atom to uroporphyrinogen III can be unequivocally tracked. This approach has been crucial in confirming the methylation steps leading to the formation of precorrin-2 (B1239101), the subsequent intermediate after Precorrin-1(8-).

[¹³C] Uroporphyrinogen III : As the direct precursor to Precorrin-1(8-), labeling uroporphyrinogen III with ¹³C allows for the comprehensive tracking of its carbon skeleton as it undergoes enzymatic modification. This strategy, often achieved by feeding ¹³C-labeled 5-aminolevulinic acid (ALA) to enzyme systems, has been instrumental in the structural elucidation of various precorrin intermediates. For instance, the use of different ¹³C-enriched isotopomers of ALA in conjunction with [¹³C]SAM has enabled detailed structural analysis of precorrin-3, a downstream product.

Design of Uniform and Selective Isotopic Labeling Schemes for NMR Spectroscopy

The design of isotopic labeling schemes is critical for successful NMR studies of Precorrin-1(8-) and its associated enzymes. These schemes can be broadly categorized as uniform or selective.

Uniform Labeling : In this approach, the organism or cell-free system producing the molecule of interest is supplied with a single, uniformly labeled source of carbon (e.g., [U-¹³C]-glucose) and/or nitrogen (e.g., ¹⁵NH₄Cl). This results in the incorporation of the isotope at nearly every possible position, providing a global view of the molecule. While powerful, uniform labeling of large molecules can lead to complex NMR spectra with significant signal overlap.

Selective Labeling : To simplify complex spectra and focus on specific regions of a molecule, selective labeling strategies are employed. This involves providing a labeled precursor that is incorporated into only one or a few types of amino acids or specific positions within a molecule. For example, supplementing a growth medium with a specific ¹⁵N-labeled amino acid will result in an NMR spectrum showing signals only from that residue type. An alternative is "reverse labeling," where a uniformly labeled medium is supplemented with an unlabeled precursor, effectively silencing the NMR signals from the corresponding residues. These tailored approaches are invaluable for studying the interaction between Precorrin-1(8-) and its binding enzymes by selectively labeling either the substrate or the protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Investigations of Precorrin-1(8-)

NMR spectroscopy is a cornerstone technique for determining the three-dimensional structure of molecules in solution and in the solid state. It provides detailed information about the chemical environment, connectivity, and dynamics of individual atoms within a molecule.

Solution and Solid-State NMR for Characterization of Free and Enzyme-Bound Precorrin-1(8-)

Both solution and solid-state NMR have distinct advantages for studying Precorrin-1(8-).

Solution NMR : This technique is ideal for studying the structure and dynamics of molecules in a state that mimics their natural physiological environment. For Precorrin-1(8-), which is an intermediate in a biosynthetic pathway, solution NMR can be used to characterize its structure when it is free in solution or bound to the active site of a biosynthetic enzyme. The analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) provides the necessary data to build a detailed three-dimensional model.

Solid-State NMR : While solution NMR is powerful, it can be limited by the size and stability of the molecule or complex under investigation. Solid-state NMR provides an alternative for studying large protein-ligand complexes or molecules that are not soluble. By spinning the sample at a specific "magic angle," it is possible to obtain high-resolution spectra from solid samples. This technique can be used to study Precorrin-1(8-) when it is trapped in a crystalline enzyme-substrate complex, providing precise structural information and insights into intermolecular interactions.

Real-Time NMR Monitoring of Enzymatic Reactions Involving Precorrin-1(8-)

A significant advantage of NMR is its ability to monitor chemical reactions as they occur in real-time. By acquiring a series of spectra over the course of an enzymatic reaction, it is possible to observe the disappearance of substrate signals and the appearance of product signals simultaneously. This provides a wealth of kinetic information, allowing for the determination of reaction rates and the identification of transient intermediates. For the biosynthesis of Precorrin-1(8-), real-time NMR can be used to follow the conversion of uroporphyrinogen III and the subsequent formation of this crucial intermediate, providing direct evidence for the catalytic mechanism of the responsible methyltransferase enzyme.

Mass Spectrometry-Based Approaches for Quantitative and Qualitative Analysis of Precorrin-1(8-)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is an extremely sensitive method used for the identification, quantification, and structural elucidation of a wide range of molecules.

For the study of Precorrin-1(8-) and its biosynthetic pathway, MS offers several key advantages:

Qualitative Analysis : High-resolution mass spectrometry can determine the precise molecular weight of Precorrin-1(8-) and other intermediates, confirming their elemental composition. This is crucial for identifying novel intermediates in the pathway. For example, a previously unknown hexacarboxylic acid was identified as 12,18-didecarboxysirohydrochlorin through mass spectrometry and ¹H NMR.

Quantitative Analysis : MS can be used for the quantitative analysis of Precorrin-1(8-), allowing researchers to measure its concentration in complex biological samples. This is often achieved by using isotopically labeled internal standards. By tracking the concentration of intermediates over time, it is possible to study the flux through the biosynthetic pathway.

Fragmentation Analysis : Tandem mass spectrometry (MS/MS) involves the fragmentation of ions within the mass spectrometer. The resulting fragmentation pattern provides structural information about the molecule. This technique can be used to confirm the structure of Precorrin-1(8-) and to identify the sites of modification, such as the addition of methyl groups.

The combination of liquid chromatography with mass spectrometry (LC-MS) is a particularly powerful tool, as it allows for the separation of complex mixtures of intermediates before their detection by the mass spectrometer. This has been essential in isolating and characterizing the various porphyrin intermediates involved in pathways branching from uroporphyrinogen III.

Table of Research Findings

MethodologyPrecursor/SubstrateKey FindingReference
Isotopic Labeling & Mass SpectrometryL-methionine-methyl-d3Demonstrated the transfer of methyl groups from L-methionine to C-2 and C-7 of uroporphyrinogen III to form precorrin-2.
Isotopic Labeling & NMR¹³C-enriched 5-aminolevulinic acid and [¹³C]SAMEnabled the structural elucidation of precorrin-3, a downstream intermediate of Precorrin-1(8-).
In Vitro Enzyme Assays & Mass SpectrometryPrecorrin-3AShowed that CobG enzymes contain a [4Fe-4S] center and a mononuclear non-heme iron, and are active in the conversion of precorrin-3A.
Enzyme-Trap & Mass Spectrometry/NMRPrecorrin-6BAllowed for the isolation and characterization of the unstable intermediate precorrin-7.

Implementation of Enzyme-Trap and Metabolite Channeling Techniques for Isolating and Stabilizing Unstable Precorrin-1(8-) Intermediates

The study of biosynthetic pathways, particularly those for complex molecules like cobalamin (vitamin B12), is frequently hampered by the low abundance and significant kinetic lability of the metabolic intermediates. Precorrin-1 (B1246784), as the first methylated intermediate in the transformation of uroporphyrinogen III, is a critical, yet transient, compound in the biosynthesis of cobalamin and siroheme (B1205354). Advanced research methodologies have been developed to isolate and characterize such unstable molecules, with enzyme-trap and metabolite channeling techniques being at the forefront of these efforts.

The enzyme-trap approach is a powerful strategy for isolating highly unstable pathway intermediates that are otherwise difficult to purify. This technique often involves the serial reconstruction of a biosynthetic pathway in a host organism like Escherichia coli and the addition of a His-tag to a specific enzyme in the sequence. This allows for the purification of the tagged enzyme, which, in the absence of the subsequent enzyme in the pathway, can often be isolated as a tightly-bound complex with its product—the unstable intermediate. This method has been successfully used to trap, isolate, and characterize several intermediates in the cobalamin pathway that appear after Precorrin-1, such as precorrin-4, precorrin-7, and precorrin-8.

Detailed Research Findings

While enzyme-trapping and metabolite channeling are vital for studying later-stage intermediates, research on the enzyme responsible for synthesizing Precorrin-1 reveals a different mechanism for handling this specific intermediate. Precorrin-1 is generated from uroporphyrinogen III by the enzyme S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT), also known as CobA or CysG. This enzyme catalyzes two successive methylation reactions, first at the C-2 position to form Precorrin-1, and then at the C-7 position to yield precorrin-2.

Crucially, in vitro studies on purified SUMT from Pseudomonas denitrificans have shown that the monomethylated intermediate, Precorrin-1, is released from the enzyme after its synthesis. It then re-enters the enzyme's active site to act as the substrate for the second methylation step that produces precorrin-2. This "release and re-binding" mechanism suggests that Precorrin-1 possesses sufficient stability to exist freely in solution, at least temporarily, distinguishing it from the more labile intermediates later in the pathway that require tight binding or direct channeling to prevent degradation.

The enzyme SUMT from P. denitrificans was the first of its kind to be isolated and characterized in detail. Studies revealed it to be a homodimer that does not require metal ions or other cofactors for its activity. Its kinetic properties have been determined, showing a very low turnover number, which is a common feature among enzymes in tetrapyrrole biosynthesis. The enzyme also exhibits substrate inhibition at uroporphyrinogen III concentrations above 2 μM, a property that may play a role in regulating the flux of the cobalamin biosynthesis pathway.

Table 1: Kinetic Properties of S-adenosyl-L-methionine:uroporphyrinogen III methyltransferase (SUMT) from Pseudomonas denitrificans.
ParameterValue
pH Optimum7.7
Km for S-adenosyl-L-methionine6.3 μM
Km for Uroporphyrinogen III1.0 μM
Turnover Number38 h-1
Substrate InhibitionObserved at Uroporphyrinogen III concentrations > 2 μM
Table 2: Initial Steps of Cobalamin and Siroheme Biosynthesis Involving Precorrin-1.
StepSubstrateEnzymeIntermediate/Product
1Uroporphyrinogen IIISUMT (CobA/CysG)Precorrin-1
2Precorrin-1SUMT (CobA/CysG)Precorrin-2

Metabolic Pathway Engineering and Directed Evolution in Precorrin 1 8 Research

Reconstitution of Precorrin-1(8-) Biosynthetic Modules in Heterologous Microbial Hosts

The biosynthesis of Precorrin-1(8-) is the first committed step diverting the central tetrapyrrole precursor, uroporphyrinogen III (Uro'gen III), towards the vitamin B12 pathway. This reaction, the S-adenosyl-L-methionine (SAM)-dependent methylation of Uro'gen III, is catalyzed by uroporphyrinogen-III C-methyltransferase (SUMT). The subsequent methylation to Precorrin-2 (B1239101) is often catalyzed by the same enzyme. Reconstituting this initial biosynthetic module in heterologous hosts, primarily Escherichia coli, is a fundamental strategy for studying the pathway and producing its intermediates.

E. coli is a favored host due to its well-understood genetics, rapid growth, and established fermentation protocols. Although E. coli can produce Uro'gen III, it does not naturally synthesize vitamin B12 de novo. Its native SUMT, CysG, is a multifunctional enzyme that channels Uro'gen III towards siroheme (B1205354). Therefore, research has focused on expressing monofunctional or bifunctional SUMT enzymes from various bacterial sources to specifically channel Uro'gen III towards Precorrin-1(8-) and its successor, Precorrin-2.

Successful heterologous expression and functional reconstitution have been reported for SUMT genes from several organisms. For instance, the cobA gene from Propionibacterium freudenreichii, a commercial producer of vitamin B12, was cloned and overexpressed in E. coli, yielding an active methyltransferase. Similarly, the cobA gene from Geobacillus stearothermophilus was expressed in E. coli, and the purified enzyme was confirmed to catalyze the production of methylated Uro'gen III derivatives. Researchers have also characterized a bifunctional SUMT/uroporphyrinogen III synthase from Lactobacillus reuteri and a bifunctional SUMT/synthase from the anaerobic bacterium Selenomonas ruminantium through heterologous expression in E. coli. These studies established that SUMT enzymes from diverse sources can be functionally expressed in a recombinant host, forming the basis for more complex pathway engineering.

Often, the reconstitution goes beyond a single gene. A "bottom-up" modular approach is frequently used, where the pathway is assembled in segments. For example, the genes for Precorrin-2 synthesis (cobA) and sirohydrochlorin (B1196429) synthesis (sirC) have been linked on the same plasmid to construct a module that produces sirohydrochlorin, a direct downstream derivative of the Precorrin-1(8-) pathway. This modular strategy allows for the stepwise construction and optimization of the biosynthetic pathway in a heterologous host.

Table 1: Examples of Uroporphyrinogen-III C-Methyltransferases (SUMT) Heterologously Expressed for Pathway Reconstitution

Gene Name(s)Source OrganismHeterologous HostKey FindingsReference(s)
cobAPropionibacterium freudenreichiiEscherichia coliSuccessful overexpression and characterization of an active SUMT.
cobAGeobacillus stearothermophilusEscherichia coliRecombinant enzyme purified and shown to be active in vitro.
cobA/hemDLactobacillus reuteriEscherichia coliA key bifunctional enzyme (SUMT/synthase) in cobalamin biosynthesis was cloned and expressed.
cobA+hemDSelenomonas ruminantiumEscherichia coliA bifunctional enzyme that converts hydroxymethylbilane (B3061235) to Precorrin-2 was functionally expressed.
cobAPseudomonas denitrificansEscherichia coliRecombinant enzyme used to produce Precorrin-2, which was then used as a substrate for subsequent pathway enzymes.

Directed Evolution of Uroporphyrinogen-III C-Methyltransferases for Altered Activity, Specificity, or Stability

Directed evolution and site-directed mutagenesis are powerful techniques to modify enzyme properties. For uroporphyrinogen-III C-methyltransferases (SUMT), these approaches have been used to probe the enzyme's mechanism and, in some cases, to alter its product profile, leading to the accumulation of specific intermediates like Precorrin-1(8-).

The SUMT enzyme catalyzes two sequential methylation reactions, converting Uro'gen III first to Precorrin-1(8-) and then to Precorrin-2. By modifying the enzyme's active site, it is possible to uncouple these two steps. Research involving site-specific mutagenesis of the SUMT enzyme demonstrated that certain variants could accumulate the monomethylated intermediate, Precorrin-1 (B1246784). Specifically, two mutants, D47N and L49A, showed a severely limited capacity to synthesize Precorrin-2, but were able to produce significant amounts of Precorrin-1. This finding is crucial as it provides a direct method for producing the Precorrin-1(8-) intermediate, which is otherwise transient.

Site-directed mutagenesis has also been instrumental in confirming the function of specific residues for catalytic activity. In a study on the cobA gene from G. stearothermophilus, mutagenesis was used to abolish SUMT activity in vitro, which correlated with the loss of an acquired resistance to potassium tellurite (B1196480) in the E. coli host, thereby confirming the functional role of the targeted residues. While not aimed at creating a new function, this "knockout" approach is fundamental to understanding the structure-function relationship, which is a prerequisite for rational enzyme design and directed evolution.

These examples highlight how targeted genetic modifications of SUMT can be used to dissect its catalytic cycle and engineer it for specific outcomes, such as the deliberate production of the otherwise short-lived Precorrin-1(8-) intermediate.

Table 2: Effects of Site-Directed Mutagenesis on Uroporphyrinogen-III C-Methyltransferase (SUMT) Activity

Enzyme VariantWild-Type SourceKey OutcomeImplicationReference(s)
D47NNot SpecifiedSeverely restricted Precorrin-2 synthesis; significant production of Precorrin-1.Uncoupling of the two methylation steps, enabling specific intermediate accumulation.
L49ANot SpecifiedSeverely restricted Precorrin-2 synthesis; significant production of Precorrin-1.Demonstrates the role of specific residues in the second methylation step.
Not SpecifiedGeobacillus stearothermophilusAbolished SUMT activity in vitro.Confirmed the functional role of the targeted active site residues.

Strategies for Modulating Metabolic Flux Towards or Through Precorrin-1(8-) in Engineered Biosynthetic Systems

A major challenge in producing tetrapyrrole intermediates in heterologous hosts is managing the metabolic flux. Uro'gen III is a critical branch-point metabolite, serving as the precursor for heme, siroheme, and coenzyme F430, in addition to cobalamin. Therefore, strategies to enhance the production of Precorrin-1(8-) must focus on channeling the metabolic flux from Uro'gen III preferentially into the desired pathway.

One of the most effective strategies is to minimize competing pathways. In E. coli, the native cysG gene encodes a multifunctional enzyme that converts Uro'gen III into siroheme. To increase the pool of Uro'gen III available for the recombinant cobalamin pathway, the cysG gene can be knocked out or its expression can be downregulated. This blockage or reduction of the competing siroheme synthesis pathway effectively redirects the metabolic flux towards the engineered pathway initiated by the heterologously expressed SUMT.

Another key strategy is to enhance the supply of necessary precursors and cofactors. The methylation of Uro'gen III to Precorrin-1(8-) requires S-adenosyl-L-methionine (SAM) as a methyl donor. Engineering the host's metabolism to increase the intracellular availability of SAM can therefore boost the production of methylated intermediates. Similarly, ensuring a robust supply of the primary precursor, Uro'gen III, is essential. This has been achieved by overexpressing the upstream hem genes (hemA, hemB, hemC, hemD) responsible for Uro'gen III synthesis. For example, the hemABCD genes from Sinorhizobium meliloti have been expressed in E. coli to create a sufficient precursor supply for downstream pathway engineering.

Bioengineering Approaches for the Production of Precorrin-1(8-) and its Derivatives

Bioengineering efforts have successfully enabled the production of Precorrin-1(8-) and its subsequent derivatives in microbial hosts. While the ultimate goal is often the total biosynthesis of vitamin B12, the production of stable intermediates is a significant achievement for research and as potential starting materials for semi-synthesis.

The most direct bioengineering approach for producing a specific intermediate is the reconstruction of a truncated biosynthetic pathway. By expressing only the SUMT enzyme (like CobA) in a host such as E. coli, the pathway is halted after the formation of Precorrin-2, which can then be isolated. As discussed previously, specific mutations in the SUMT enzyme can lead to the accumulation of Precorrin-1(8-) itself, providing a direct route to this specific compound.

More commonly, bioengineering is used to produce downstream derivatives. By co-expressing the SUMT (cobA) with the subsequent enzyme, precorrin-2 dehydrogenase (sirC), researchers have engineered E. coli to produce sirohydrochlorin. Further pathway reconstruction, adding enzymes step-by-step, has allowed for the production of more complex derivatives like Precorrin-3, Precorrin-4, and hydrogenobyrinic acid (HBA) in recombinant E. coli. An "enzyme-trap" approach, involving the serial reconstruction of the pathway and His-tagging the terminal enzyme, has been particularly effective for isolating and identifying labile intermediates.

These engineered strains serve as powerful platforms for discovery and production. For example, the accumulation of several milligrams of Ni²⁺-sirohydrochlorin per liter of culture was observed in a recombinant E. coli strain engineered for coenzyme F430 synthesis, demonstrating the high production capacity of these systems for sirohydrochlorin derivatives. While yields for Precorrin-1(8-) itself are not typically reported due to its transient nature, the successful production of its direct derivatives in significant quantities underscores the potential of these bioengineering approaches.

Emerging Research Themes and Future Perspectives on Precorrin 1 8

Interfacial Chemistry and Protein-Ligand Recognition Mechanisms in Precorrin-1(8-) Processing

The biosynthesis of complex molecules like cobalamin involves a series of intricate enzymatic steps. The transient and unstable nature of intermediates such as precorrin-1(8-) necessitates a sophisticated system of molecular recognition and stabilization by the enzymes that process them.

Recent research has highlighted the importance of protein-ligand interactions in guiding these intermediates through the biosynthetic pathway. An "enzyme-trap" approach has been instrumental in isolating and characterizing several unstable intermediates in the cobalamin pathway, which are found tightly bound to their processing enzymes. This suggests a form of metabolite channeling, where the product of one enzymatic reaction is directly passed to the next enzyme in the sequence, minimizing the diffusion of labile intermediates into the bulk solvent.

For instance, in the conversion of uroporphyrinogen III to precorrin-2 (B1239101), the enzyme uroporphyrinogen-III C-methyltransferase (SUMT) catalyzes two successive methylation steps, with precorrin-1 (B1246784) as the intermediate. The enzyme must specifically recognize and bind uroporphyrinogen III and then precorrin-1 to facilitate these reactions. The study of protein-ligand complexes through techniques like X-ray crystallography provides insights into the specific amino acid residues and structural motifs responsible for this recognition. Understanding these interactions at a molecular level is crucial for comprehending the efficiency and fidelity of the entire biosynthetic pathway.

Computational methods are increasingly being used to model and predict these protein-ligand interactions. By simulating the docking of ligands like precorrin-1(8-) into the active sites of their respective enzymes, researchers can gain insights into the binding affinities and geometries that govern these molecular recognition events. This knowledge is not only fundamental to our understanding of enzymology but also opens doors for the rational design of enzyme inhibitors or modified enzymes with altered specificities. A recent deep learning approach, MaSIF-neosurf, has shown promise in designing proteins that can target the unique surfaces formed by protein-ligand complexes, a strategy that could be adapted to study and manipulate precorrin-1(8-) processing.

Application of High-Throughput Screening and Computational Design for Precorrin-1(8-) Pathway Optimization

The optimization of biosynthetic pathways for industrial applications, such as the production of vitamins or other valuable compounds, is a significant area of research. High-throughput screening (HTS) and computational design are powerful tools being applied to enhance the efficiency of pathways involving precorrin-1(8-).

HTS allows for the rapid testing of millions of chemical, genetic, or pharmacological perturbations to a biological system. This can be used to identify enzymes with improved catalytic activity or to discover small molecules that can modulate the pathway's output. For example, HTS assays have been developed to screen for ligands of bacterial riboswitches, which could be adapted to find modulators of the precorrin-1(8-) pathway. The use of robotics and automated data analysis makes it possible to screen large libraries of compounds or enzyme variants in a short amount of time.

Computational protein design complements HTS by allowing for the rational engineering of enzymes. By understanding the structure and mechanism of an enzyme, researchers can use computational methods to predict mutations that will enhance its stability, activity, or substrate specificity. For example, computational modeling can help identify bottlenecks in a metabolic pathway, such as an enzyme with low catalytic efficiency, and guide its optimization. In the context of precorrin-2 synthesis, response surface methodology has been used to create a kinetic model to maximize productivity by optimizing the concentrations of the enzymes involved. This approach led to a five-fold increase in precorrin-2 production by minimizing substrate and feedback inhibition.

The integration of HTS and computational design creates a powerful cycle of discovery and optimization. HTS can identify promising enzyme variants or lead compounds, which can then be further refined through computational design. This iterative process can significantly accelerate the engineering of biosynthetic pathways for enhanced production of desired molecules.

Systems Biology and Multi-Omics Integration for a Comprehensive Understanding of Precorrin-1(8-) Metabolism in Diverse Organisms

To fully grasp the complexities of precorrin-1(8-) metabolism, a holistic approach that considers the entire biological system is necessary. Systems biology, which utilizes mathematical models to study the interactions of various cellular components, is crucial for this endeavor. When combined with multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—a more complete picture of metabolic regulation and flux can be achieved.

The integration of different omics datasets allows researchers to connect genetic information to metabolic outcomes. For example, by correlating gene expression levels (transcriptomics) with metabolite abundances (metabolomics), it is possible to identify genes that are involved in a specific metabolic pathway. This approach has been successfully used to elucidate biosynthetic pathways for various plant natural products and can be applied to study precorrin-1(8-) metabolism in different organisms.

Genome-scale metabolic models (GEMs) are computational frameworks that represent the entire metabolic network of an organism. These models can be used to simulate metabolic fluxes and predict the effects of genetic or environmental perturbations on the production of specific metabolites. By integrating multi-omics data into GEMs, the predictive power of these models can be significantly enhanced.

The study of precorrin-1(8-) metabolism across diverse organisms, from bacteria to archaea, can reveal evolutionary adaptations and alternative biosynthetic routes. A comparative systems biology approach can highlight conserved and variable features of the pathway, providing insights into its regulation and evolution. For instance, some organisms utilize different enzymes or even entirely different pathways for the synthesis of cobalamin and siroheme (B1205354). Understanding this diversity is key to a comprehensive understanding of tetrapyrrole biosynthesis.

Organism/SystemOmics Data TypeKey Findings/Applications
PlantsGenomics, Transcriptomics, MetabolomicsElucidation of biosynthetic pathways for natural products.
Rhododendron molleTranscriptomics, Metabolomics, Network ToxicologyIdentification of genes, metabolites, and pathways involved in hepatotoxicity.
GeneralMulti-omics (various combinations)Improved prediction of biosynthetic pathways and understanding of gene regulatory networks.
YeastMathematical ModelingAnalysis of physiological responses and metabolic pathways.
C. glutamicumMathematical ModelingOptimization of amino acid biosynthesis pathways.

Q & A

Basic: What are the primary methods for synthesizing and characterizing Precorrin-1(8−) in laboratory settings?

Methodological Answer:
Precorrin-1(8−) synthesis typically follows enzymatic pathways involving CobA or CysG enzymes in bacterial systems. Key steps include:

  • Synthesis : Use recombinant enzymes in anaerobic conditions with S-adenosylmethionine (SAM) as a methyl donor. Reaction progress is monitored via UV-Vis spectroscopy (absorption at 400–420 nm for corrinoid intermediates) .
  • Characterization : Employ high-resolution mass spectrometry (HRMS) for molecular weight validation and NMR (¹H, ¹³C) to confirm structural integrity. Purity is assessed via HPLC with a C18 column under gradient elution .
  • Reproducibility : Detailed protocols must specify buffer composition (e.g., Tris-HCl, pH 7.5), temperature (25–37°C), and cofactor concentrations (SAM, ATP) to ensure replicability .

Basic: What experimental design considerations are critical for studying Precorrin-1(8−) stability under varying pH and temperature conditions?

Methodological Answer:

  • Controls : Include negative controls (e.g., enzyme-free reactions) to distinguish abiotic degradation from enzymatic activity .
  • Stability assays : Use kinetic studies with UV-Vis spectroscopy to track absorbance changes over time. Buffer systems (e.g., phosphate vs. Tris) must be pre-equilibrated to target pH levels .
  • Statistical rigor : Triplicate experiments with error bars (SD/SE) to account for variability. Data interpretation should align with Arrhenius plots for temperature-dependent degradation .

Advanced: How can researchers resolve contradictions in Precorrin-1(8−) biosynthetic pathway data across studies?

Methodological Answer:

  • Multi-technique validation : Combine isotopic labeling (e.g., ¹³C-SAM) with LC-MS/MS to trace methyl group incorporation. Discrepancies in pathway intermediates may arise from differing enzyme isoforms (e.g., CobA vs. CbiL) .
  • Systematic variation : Test hypotheses using gene knockout strains (e.g., cobA⁻ mutants) to isolate specific enzymatic contributions. Cross-validate findings with in vitro reconstitution assays .
  • Meta-analysis : Critically evaluate literature for methodological differences (e.g., aerobic vs. anaerobic conditions) that may explain conflicting results .

Advanced: What computational strategies are effective for modeling Precorrin-1(8−) interactions with methyltransferase enzymes?

Methodological Answer:

  • Molecular dynamics (MD) : Simulate enzyme-substrate binding using software like GROMACS or AMBER. Focus on SAM-binding pockets and conserved residues (e.g., His/Asp motifs in CobA) .
  • QM/MM hybrid methods : Calculate reaction energetics for methyl transfer steps. Validate models against experimental kinetic data (e.g., kcat values) .
  • Docking studies : Use AutoDock Vina to predict binding conformations. Cross-reference with mutagenesis data (e.g., catalytic site alanine scans) .

Basic: How should researchers approach literature reviews to identify gaps in Precorrin-1(8−) biosynthesis studies?

Methodological Answer:

  • Keyword strategy : Use databases (PubMed, SciFinder) with terms like “Precorrin-1(8−) biosynthesis,” “Cobalamin precursors,” and “methyltransferase kinetics” .
  • Gap analysis : Systematically compare mechanistic hypotheses (e.g., radical vs. nucleophilic methylation) and note understudied areas (e.g., regulatory roles of metal ions) .
  • Source evaluation : Prioritize primary literature (ACS, RSC journals) over reviews. Exclude non-peer-reviewed platforms (e.g., ) .

Advanced: What advanced techniques are recommended for analyzing Precorrin-1(8−) in complex metabolic networks?

Methodological Answer:

  • Stable isotope probing (SIP) : Track ¹³C-labeled Precorrin-1(8−) in microbial consortia using FT-ICR-MS .
  • Metabolomic profiling : Pair LC-HRMS with pathway analysis tools (e.g., MetaboAnalyst) to map corrinoid flux in Salmonella or Pseudomonas models .
  • Machine learning : Train models on kinetic datasets to predict bottleneck steps in biosynthesis .

Basic: How can researchers ensure ethical and reproducible reporting of Precorrin-1(8−) experimental data?

Methodological Answer:

  • NIH guidelines : Adhere to standards for reporting preclinical research (e.g., detailed methods, raw data deposition in repositories like Zenodo) .
  • Data transparency : Provide supplementary information (SI) with chromatograms, NMR spectra, and statistical code (R/Python scripts) .
  • Ethical sourcing : Document enzyme sources (e.g., recombinant E. coli strains) and SAM supplier details (purity ≥95%) .

Advanced: What strategies address Precorrin-1(8−) instability during in vitro studies?

Methodological Answer:

  • Anaerobic chambers : Conduct experiments in gloveboxes (O2 < 1 ppm) to prevent oxidative degradation .
  • Cryoprotection : Use glycerol (10–20% v/v) or trehalose to stabilize enzymes during long incubations .
  • Real-time monitoring : Employ stopped-flow spectroscopy to capture rapid intermediate formation .

Advanced: How can isotopic labeling experiments refine the mechanistic understanding of Precorrin-1(8−) methylation?

Methodological Answer:

  • Dual labeling : Combine ¹³C-SAM and ²H2O to track methyl group origins and proton transfer steps .
  • NMR spectroscopy : Use ¹³C-¹H HSQC to map methyl incorporation sites. Compare with X-ray crystallography data (e.g., PDB entries for CobA) .
  • Kinetic isotope effects (KIE) : Measure kH/kD ratios to distinguish radical vs. polar mechanisms .

Advanced: What methodologies optimize Precorrin-1(8−) yields in heterologous expression systems?

Methodological Answer:

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize pH, temperature, and inducer concentration (e.g., IPTG) .
  • Enzyme engineering : Apply directed evolution to CobA for improved SAM affinity. Screen mutants via HPLC-based activity assays .
  • Metabolic modeling : Constraint-based models (e.g., COBRApy) predict cofactor demands (ATP, NADPH) for pathway balancing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.